O-Ethyl (4-fluorophenyl)carbamothioate
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Overview
Description
O-Ethyl (4-fluorophenyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (4-fluorophenyl)carbamothioate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with hydrogen sulfide to form the desired carbamothioate product. The reaction conditions usually involve room temperature and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (4-fluorophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Ethyl (4-fluorophenyl)carbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl (4-fluorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl (4-hydroxyphenyl)carbamothioate
- O-Ethyl (4-trifluoromethoxyphenyl)carbamothioate
- O-Ethyl (4-bromophenyl)carbamothioate
Uniqueness
O-Ethyl (4-fluorophenyl)carbamothioate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
404-47-7 |
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Molecular Formula |
C9H10FNOS |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
O-ethyl N-(4-fluorophenyl)carbamothioate |
InChI |
InChI=1S/C9H10FNOS/c1-2-12-9(13)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
FJKSGQKDJZLOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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